4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid
Description
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-6-10(12(16)17)7(11(13)14)5-8(15-6)9-3-2-4-18-9/h2-5,11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJXWBVPLVILBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CS2)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Electronic Effects
Key Substituents and Their Implications
Comparison with Analogous Compounds :
2-Methyl-6-(trifluoromethyl)nicotinic Acid ():
- Replaces difluoromethyl with a trifluoromethyl group (higher electronegativity, steric bulk) and lacks the thiophene ring.
- Increased lipophilicity (LogP ~3.0 vs. ~2.5 for the difluoromethyl analog) due to trifluoromethyl’s strong electron-withdrawing nature .
Physicochemical Properties
| Compound | Fluorine Atoms | Substituents (Positions) | Predicted LogP | pKa (COOH) | Key Features |
|---|---|---|---|---|---|
| 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid | 2 | Methyl (2), Difluoromethyl (4), Thiophen (6) | ~2.5 | ~3.1 | Balanced lipophilicity, aromatic sulfur |
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 3 | Methyl (2), Trifluoromethyl (6) | ~3.0 | ~2.8 | High lipophilicity, strong electron withdrawal |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | 3 | Chloro (2), Trifluoromethyl (6) | ~2.8 | ~2.5 | Enhanced acidity, electron-deficient core |
| 6-Methyl-2-(tetrahydrofuranmethoxy)-nicotinic acid | 0 | Methyl (6), Tetrahydrofuranmethoxy (2) | ~1.8 | ~4.0 | High solubility, ether-based flexibility |
Notes:
- Lipophilicity: Trifluoromethyl groups increase LogP significantly compared to difluoromethyl, while non-fluorinated analogs (e.g., tetrahydrofuranmethoxy) exhibit lower LogP .
- Acidity : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH .
Preparation Methods
Preparation of 4-Trifluoromethyl Nicotinic Acid (Analogous Methodology)
A well-documented preparation method for 4-trifluoromethyl nicotinic acid involves the following key steps:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine | Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH catalyst |
| 2 | Chlorination to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | POCl3 |
| 3 | Catalytic hydrogenolysis and hydrolysis to yield 4-trifluoromethyl nicotinic acid | Pd/C catalyst, hydrogen, aqueous conditions |
This method is noted for its feasibility, safety, and economic advantages suitable for industrial production.
Alternative Routes Using Trifluoroacetyl Chloride and Vinyl Ether
Another synthetic route involves:
- Reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of pyridine to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
- Subsequent transformation through ammonia addition, reaction with methyl 3,3-dimethoxypropionate and sodium hydride in DMF, followed by reflux with sodium methoxide and sodium hydroxide to yield the nicotinic acid derivative.
This method, while effective, requires stringent temperature control at -50°C due to the use of sodium hydride, limiting its industrial applicability.
Adaptation to 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic Acid
Given the structural complexity of 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid, the preparation likely involves:
- Introduction of the difluoromethyl group at the 4-position via late-stage fluorination or fluoromethylation techniques, such as deoxofluorination of hydroxymethyl or formyl precursors, as demonstrated in related fluorinated heterocycles.
- Installation of the methyl group at the 2-position and thiophen-2-yl substituent at the 6-position through selective substitution or cross-coupling reactions on appropriately functionalized pyridine intermediates.
- Final oxidation or hydrolysis to yield the nicotinic acid functionality.
Detailed Research Findings and Considerations
| Aspect | Details |
|---|---|
| Catalysts | Pd/C is commonly used for hydrogenolysis steps to reduce nitrile or halogenated intermediates to the acid form. |
| Fluorination Techniques | Late-stage deoxofluorination is effective for introducing difluoromethyl groups on heterocycles. |
| Reaction Conditions | Control of temperature and careful choice of base (e.g., potassium hydroxide, sodium methoxide) are critical for cyclization and hydrolysis steps. |
| Industrial Viability | Methods avoiding harsh conditions (e.g., -50°C) and hazardous reagents (e.g., sodium hydride) are preferred for scalability. |
| Intermediate Handling | Chlorinated pyridine intermediates require careful handling and purification, often involving solvent extraction and washing steps. |
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, KOH | Aqueous/organic solvent, controlled temperature | Formation of hydroxylated cyano-pyridine intermediate |
| 2 | Chlorination | POCl3 | Reflux | Chlorinated pyridine intermediate |
| 3 | Substitution/Fluorination | Difluoromethylating agents or deoxofluorination reagents | Variable, often mild | Introduction of difluoromethyl group |
| 4 | Cross-coupling | Thiophen-2-yl boronic acid or halide, Pd catalyst | Pd-catalyzed coupling (e.g., Suzuki) | Attachment of thiophen-2-yl group at 6-position |
| 5 | Methylation | Methylating agents (e.g., methyl iodide) | Base-mediated | Methyl group at 2-position |
| 6 | Hydrogenolysis/Hydrolysis | Pd/C, H2, aqueous base | Mild conditions | Conversion to nicotinic acid |
Q & A
Basic: What are the preferred synthetic routes for 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid?
Methodological Answer:
The synthesis typically involves:
Cyclization Reactions : Construct the pyridine core using a three-component reaction involving thiophene-2-carbaldehyde, methyl acetoacetate, and ammonium acetate under reflux in ethanol.
Fluorination : Introduce the difluoromethyl group via Claisen-Schmidt condensation with difluoroacetic anhydride under controlled pH (pH 6–7) to avoid overfluorination .
Functionalization : Couple the thiophene moiety using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of thiophene .
Key Considerations : Optimize reaction temperatures (80–120°C) and catalysts (e.g., K₂CO₃ as a base) to enhance yields .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Record ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
- Thiophene protons: δ 7.2–7.4 ppm (multiplet).
- Difluoromethyl group: δ 5.8–6.2 ppm (triplet, J = 56 Hz) .
- HPLC : Use a C18 column with a methanol/water gradient (70:30 v/v) to assess purity (>98%) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 298.1) via ESI-MS .
Basic: What structural analogs of this compound have been studied, and how do they differ in activity?
Methodological Answer:
Key analogs include:
Analysis : Thiophene-containing analogs show improved π-π stacking with aromatic residues in target enzymes, enhancing binding affinity .
Advanced: How can fluorination reaction yields be optimized without side-product formation?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu bimetallic systems to reduce dehalogenation byproducts .
- Solvent Effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that promote hydrolysis .
- Temperature Control : Maintain 60–80°C during fluorination to balance reaction rate and selectivity .
Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and characterize intermediates using FTIR (C-F stretch at 1100–1200 cm⁻¹) .
Advanced: What computational methods are suitable for predicting this compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electronic properties (e.g., Fukui indices for nucleophilic sites) .
- Molecular Docking : Employ AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2), focusing on hydrogen bonds with Arg120 and hydrophobic contacts with the thiophene ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous and lipid bilayer environments .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols .
- Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from varying compound purity (validate via HPLC) .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., phenyl vs. thiophene derivatives) to identify substituent-dependent trends .
Advanced: What strategies are recommended for synthesizing deuterated or isotopically labeled derivatives?
Methodological Answer:
- Deuterium Exchange : React the nicotinic acid core with D₂O under acidic conditions (H₂SO₄, 100°C) to label exchangeable protons .
- ¹³C-Labeling : Use sodium [¹³C]cyanide in the cyclization step to incorporate isotopic labels at the C-2 position .
- Validation : Confirm isotopic incorporation via high-resolution MS and ¹³C NMR .
Advanced: How does the thiophene moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : The thiophene ring reduces CYP450-mediated oxidation compared to phenyl analogs (assess via liver microsome assays) .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Thiophene enhances logP (2.1 vs. 1.8 for phenyl), improving membrane diffusion .
- Plasma Protein Binding : Determine via equilibrium dialysis; thiophene derivatives show 85–90% binding to albumin, affecting bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
